METHYL 2-[2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
METHYL 2-[2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic thiophene-based compound characterized by a cyclopenta[b]thiophene core substituted with a methyl ester group at position 3, a phenylsulfanyl acetamido moiety at position 2, and a fused cyclopentane ring. However, direct studies on this compound are scarce in the provided evidence, necessitating comparisons with structurally related molecules for inferring properties.
Properties
IUPAC Name |
methyl 2-[(2-phenylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-21-17(20)15-12-8-5-9-13(12)23-16(15)18-14(19)10-22-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQTBVTFJGYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine as a catalyst. The reaction mixture is heated at 45°C with stirring for several hours, followed by cooling and recrystallization from ethanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. In alkaline media (e.g., NaOH/EtOH), hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming the corresponding carboxylate salt . Transesterification with alcohols (e.g., ethanol) in the presence of catalytic acid yields ethyl esters .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | 1M NaOH, EtOH, 80°C | Carboxylic acid derivative | 85–92% |
| Transesterification | H₂SO₄, EtOH, reflux | Ethyl ester analog | 78–84% |
Acetamido Group Reactivity
The acetamido linker participates in hydrolysis and substitution reactions:
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Hydrolysis : Under strong acidic conditions (HCl, 110°C), the acetamido bond cleaves to generate 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate and phenylsulfanylacetic acid .
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Nucleophilic Substitution : The amide nitrogen reacts with electrophiles (e.g., alkyl halides) in DMF/K₂CO₃ to form N-alkylated derivatives .
Mechanistic Pathway for Acetamido Hydrolysis
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Protonation of the amide oxygen.
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Nucleophilic attack by water at the carbonyl carbon.
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Cleavage of the C–N bond to release the amine and carboxylic acid .
Phenylsulfanyl Group Transformations
The phenylsulfanyl (–SPh) group displays versatile reactivity:
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Oxidation : Treating with H₂O₂/AcOH yields sulfoxide (–SOPh) and sulfone (–SO₂Ph) derivatives depending on stoichiometry .
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Cross-Coupling : Pd-catalyzed C–S bond activation enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C) .
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Oxidation to Sulfoxide | H₂O₂ (1 eq), AcOH | Mono-oxidized sulfoxide | >90% |
| Suzuki Coupling | Pd(OAc)₂, ArB(OH)₂ | Biaryl product | 73–88% |
Electrophilic Aromatic Substitution on Thiophene Core
The cyclopenta[b]thiophene ring undergoes electrophilic substitution at the α-position (C-4 or C-6):
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4.
Regioselectivity Trends
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Electron-rich thiophene ring directs electrophiles to α-positions.
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Steric hindrance from the cyclopentane ring favors substitution at C-4 .
Ring-Opening Reactions
Under strong reducing conditions (LiAlH₄, THF), the cyclopentane ring opens to form dihydrothiophene derivatives. This reaction is critical for generating bioactive intermediates .
Key Reaction Parameters
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Temperature: 0°C to room temperature.
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Workup: Quench with aqueous NH₄Cl to isolate the dihydro product .
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C), the compound undergoes slow hydrolysis of the ester group (t₁/₂ = 12.4 hrs) and oxidation of the sulfanyl group (t₁/₂ = 8.2 hrs) . These findings inform its pharmacokinetic profiling in drug development.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of methyl 2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the cyclopentathiophene core followed by functionalization to introduce the acetamido and phenylsulfanyl groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance:
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Cytotoxicity Testing : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values indicate effective concentrations required to inhibit cell growth significantly .
Compound IC50 (µM) Cell Line Methyl derivative 19.4 ± 0.22 MCF-7 Doxorubicin (control) 40.0 ± 3.9 MCF-7 - Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), which are critical in signaling pathways that promote cell proliferation and survival .
Antioxidant Activity
In addition to anticancer effects, some derivatives have demonstrated antioxidant activity , which is crucial in reducing oxidative stress associated with various diseases. This activity can be quantified using assays that measure radical scavenging capabilities .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Studies have shown that thienopyrimidine derivatives exhibit activity against a range of bacteria and fungi, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several thienopyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications significantly enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Another research focused on molecular docking simulations to predict interactions between synthesized compounds and target proteins involved in cancer pathways. The findings supported the hypothesis that these compounds could serve as leads for further drug development aimed at specific cancers .
Mechanism of Action
The mechanism of action of METHYL 2-[2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a thiophene-carboxylate backbone with analogs such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (studied in ). Key differences include:
- Core structure : The target compound features a cyclopenta[b]thiophene ring, while analogs in have a dimethyl-substituted thiophene.
- Substituents: The phenylsulfanyl acetamido group in the target contrasts with the cyano-acrylamido and substituted phenyl groups in ’s compounds.
- Ester group : A methyl ester (target) vs. ethyl ester (), influencing lipophilicity and metabolic stability .
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
Research Findings and Limitations
- Gaps in Data: No direct studies on the target compound’s synthesis, characterization, or bioactivity are available in the provided evidence.
- Inferred Potential: Structural similarities to ’s compounds suggest possible antioxidant/anti-inflammatory applications, but the cyclopenta[b]thiophene core may introduce steric hindrance, altering pharmacokinetics .
- Need for Further Studies : Prioritize NMR/UV characterization (as in ) and bioassays to validate hypothesized activities.
Biological Activity
Methyl 2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core with a phenylsulfanyl group and an acetamido moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Antitumor Activity
Research has indicated that derivatives of cyclopentathiophene compounds exhibit significant antitumor properties. For instance, a study evaluating various thieno[2,3-d]pyrimidinone derivatives found that certain compounds demonstrated potent inhibitory effects against tumor cell lines such as HepG2 and MCF-7. While specific data on this compound is limited, its structural similarities suggest potential antitumor activity .
Antimicrobial Activity
Compounds containing thiophene rings have been reported to possess antimicrobial properties. For example, derivatives of thiophene have shown antifungal and antibacterial activities in various studies. The presence of the phenylsulfanyl group in this compound may enhance these effects by facilitating interaction with microbial targets .
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems. Preliminary studies on similar compounds have indicated that they may act as antagonists at serotonin receptors (5-HT2A), which are implicated in various neurological conditions. This raises the possibility that this compound could exhibit neuropharmacological effects worth exploring .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, based on related compounds:
- Antitumor Mechanism : Potential inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanism : Disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Neuropharmacological Mechanism : Modulation of neurotransmitter release or receptor activity.
Case Studies
- Antitumor Evaluation : A study assessing a series of thiophene derivatives found varying degrees of cytotoxicity against cancer cell lines. The most effective compounds were subjected to further analysis for their mechanism of action and potential for development as therapeutic agents .
- Antimicrobial Screening : Another investigation into thiophene-based compounds revealed significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship highlighted the importance of substituents like phenylsulfanyl in enhancing efficacy .
Data Tables
| Activity Type | Compound Tested | Results |
|---|---|---|
| Antitumor | Thieno[2,3-d]pyrimidinone derivatives | Inhibitory effect on HepG2 cells |
| Antimicrobial | Thiophene derivatives | Effective against various bacteria |
| Neuropharmacological | Cyclopentathiophene derivatives | Potential 5-HT2A antagonism |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves sequential functionalization of thiophene-carboxylate scaffolds. A Knoevenagel condensation between an active methylene-containing precursor (e.g., ethyl 2-cyanoacetamido derivatives) and substituted benzaldehydes in toluene with catalytic piperidine/acetic acid achieves high yields (72–94%) . Key steps include refluxing for 5–6 hours, monitoring via thin-layer chromatography, and recrystallization in alcohol for purification. Optimizing solvent polarity and catalyst ratios can enhance yield and purity.
Q. What spectroscopic techniques are critical for structural validation?
Use a combination of IR (to confirm amide C=O and cyano groups), NMR (to resolve cyclopenta-thiophene protons and substituent patterns), and mass spectrometry (for molecular ion validation). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation .
Q. How should researchers handle safety concerns during synthesis?
The compound’s structural analogs exhibit skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for spill management (e.g., inert absorbents) . Store in airtight containers at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can computational methods predict reactivity and electronic properties?
Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the cyclopenta-thiophene core’s electron-rich nature influences reactivity in substitution reactions. Software like Gaussian or ORCA can model charge distribution and transition states .
Q. What experimental designs assess antioxidant/anti-inflammatory activity?
In vitro:
- Antioxidant : DPPH/ABTS radical scavenging assays (IC comparison to ascorbic acid) .
- Anti-inflammatory : COX-2 inhibition via ELISA or LPS-induced NO production in macrophages. In vivo: Carrageenan-induced paw edema models in rodents, measuring cytokine levels (IL-6, TNF-α) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurity (>95% purity required), assay conditions (e.g., solvent/DMSO concentration), or cell line variability. Validate results using orthogonal assays (e.g., FRAP for antioxidants) and replicate under standardized protocols .
Q. What strategies elucidate structure-activity relationships (SAR) for drug design?
- Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenylsulfanyl moiety).
- Perform molecular docking (AutoDock Vina) to map interactions with targets like COX-2 or NF-κB .
- Correlate logP values (from HPLC) with membrane permeability trends.
Data Analysis & Methodological Challenges
Q. How to interpret conflicting crystallographic vs. computational geometries?
If DFT-optimized structures deviate from X-ray data (e.g., dihedral angles), recalibrate computational parameters (basis sets, solvation models). Cross-validate with spectroscopic data (e.g., - NOESY for spatial proximity) .
Q. What statistical approaches validate reproducibility in biological assays?
Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response curves, nonlinear regression (GraphPad Prism) calculates IC/EC with 95% confidence intervals. Replicate experiments ≥3 times to ensure power >0.8 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
